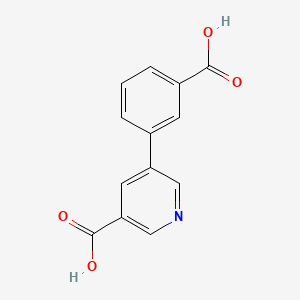

5-(3-Carboxyphenyl)nicotinic acid

説明

5-(3-Carboxyphenyl)nicotinic acid is an organic compound that belongs to the class of pyridine carboxylic acids It is characterized by the presence of a carboxyphenyl group attached to the nicotinic acid moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Carboxyphenyl)nicotinic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This process is efficient but generates nitrous oxide as a by-product, which poses environmental challenges.

化学反応の分析

Types of Reactions

5-(3-Carboxyphenyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylates.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylates, while reduction can produce amines.

科学的研究の応用

Medicinal Chemistry

1. Anti-inflammatory Properties

Recent studies have indicated that nicotinic acid derivatives, including 5-(3-Carboxyphenyl)nicotinic acid, exhibit significant anti-inflammatory effects. Research has shown that niacin can reduce inflammatory markers such as C-reactive protein (CRP) and tumor necrosis factor-alpha (TNF-α) in patients with conditions like type 2 diabetes and cardiovascular diseases. A systematic review highlighted that high-dose niacin administration led to notable reductions in these inflammatory markers, suggesting potential therapeutic roles for its derivatives in managing inflammation-related diseases .

2. Lipid Modulation

Nicotinic acid is widely recognized for its lipid-modifying effects. It is used to treat hyperlipidemia by reducing low-density lipoprotein cholesterol (LDL-C) and triglycerides while increasing high-density lipoprotein cholesterol (HDL-C). The mechanism involves the activation of G protein-coupled receptors that inhibit the release of free fatty acids from adipose tissue, thus lowering lipid synthesis in the liver . The derivative this compound may enhance these effects due to its structural modifications, potentially leading to improved therapeutic outcomes.

3. Antioxidant Activity

The antioxidant properties of nicotinic acid derivatives are also noteworthy. Studies have shown that these compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases. This property makes this compound a candidate for further research in developing antioxidant therapies .

Agricultural Applications

1. Plant Growth Regulation

Research indicates that nicotinic acid derivatives can influence plant growth and development. They may act as growth regulators, enhancing seed germination and root development. Preliminary studies suggest that this compound could be effective in promoting plant health and resilience against environmental stresses .

2. Soil Health Improvement

Nicotinic acid derivatives have been explored for their potential to improve soil health by enhancing microbial activity. They may serve as organic amendments that promote beneficial soil microorganisms, leading to improved nutrient availability for plants. This application is particularly relevant in sustainable agriculture practices aimed at reducing chemical fertilizer use .

Materials Science Applications

1. Corrosion Inhibition

This compound has been investigated for its potential as a corrosion inhibitor in metal surfaces. Its ability to form protective films on metals can significantly enhance their resistance to corrosion, which is crucial for extending the lifespan of industrial equipment and infrastructure .

2. Polymer Chemistry

In polymer science, nicotinic acid derivatives are being studied for their role as additives that can modify the properties of polymers. They may improve thermal stability and mechanical strength, making them suitable for various industrial applications .

Case Study 1: Anti-inflammatory Effects of Niacin Derivatives

A randomized controlled trial involving patients with type 2 diabetes demonstrated that high-dose niacin significantly reduced CRP levels after 24 weeks of treatment. This study supports the potential use of niacin derivatives like this compound in clinical settings targeting inflammation .

Case Study 2: Soil Health Enhancement

A field experiment evaluated the effects of applying nicotinic acid-based amendments on soil microbial communities. Results showed a marked increase in beneficial bacteria populations and improved soil nutrient profiles, indicating the positive impact of such compounds on agricultural productivity .

作用機序

The mechanism of action of 5-(3-Carboxyphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. For instance, nicotinic acid derivatives inhibit hepatocyte diacylglycerol acyltransferase-2, preventing the final step of triglyceride synthesis in hepatocytes . This leads to decreased production of low-density lipoproteins and very low-density lipoproteins.

類似化合物との比較

Similar Compounds

Nicotinic Acid: A simpler derivative with similar biological activities.

Pyridine-2,3-dicarboxylic Acid: Another pyridine carboxylic acid with different substitution patterns.

3-Carboxyphenylboronic Acid: Shares the carboxyphenyl group but differs in its boronic acid functionality.

Uniqueness

5-(3-Carboxyphenyl)nicotinic acid is unique due to its combination of a carboxyphenyl group and a nicotinic acid moiety, which imparts distinct chemical and biological properties.

生物活性

5-(3-Carboxyphenyl)nicotinic acid is a derivative of nicotinic acid, known for its various biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer treatments. This article reviews the biological activity of this compound, synthesizing findings from diverse studies and presenting relevant data.

Chemical Structure and Properties

This compound features a carboxyphenyl group attached to the 5-position of a nicotinic acid moiety. Its molecular formula is C12H11NO3, with a molecular weight of approximately 219.22 g/mol. The unique structural arrangement contributes to its distinct chemical properties, influencing its interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with nicotinic acetylcholine receptors, influencing neurotransmitter release and cellular signaling processes .

- Anti-inflammatory Effects : Studies suggest that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory pathways .

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various bacterial strains, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest that modifications in the structure can enhance antibacterial efficacy .

Table 1: Summary of Biological Activities

Case Study: Anti-inflammatory Properties

A study conducted by researchers focused on the anti-inflammatory effects of this compound. The results demonstrated that the compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) in vitro. This suggests its potential utility in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Case Study: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of related compounds derived from nicotinic acid. The study found that derivatives with similar structures to this compound exhibited promising antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values indicating effective inhibition at low concentrations .

特性

IUPAC Name |

5-(3-carboxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-12(16)9-3-1-2-8(4-9)10-5-11(13(17)18)7-14-6-10/h1-7H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVZYGPMEZNLCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80687439 | |

| Record name | 5-(3-Carboxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80687439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261976-89-9 | |

| Record name | 5-(3-Carboxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80687439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。